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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Y 105, a novel
fluorescent probe, in various fluorescence microscopy applications. Y 105 is designed for high-
specificity labeling and imaging of intracellular targets, offering significant advantages in
sensitivity and photostability. Its utility spans from basic cell biology research to advanced drug
discovery and development, enabling detailed visualization and quantification of cellular
processes. This document outlines the key properties of Y 105, provides detailed protocols for
its use in cell and tissue imaging, and illustrates its application in studying cellular signaling
pathways.

Data Presentation: Properties of Y 105

The optical and physical properties of Y 105 are summarized below. These characteristics
make it a versatile tool for a range of fluorescence microscopy techniques.
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Property Value
Excitation Maximum (Aex) 490 nm
Emission Maximum (Aem) 525 nm

Molar Extinction Coefficient

>80,000 M—cm~1

Quantum Yield (®)

>0.9

Photostability

High

Solubility

DMSO, DMF, water

Molecular Weight

~550 g/mol

Target Specificity

[Specify Target Molecule/Organelle]

Experimental Protocols

Protocol 1: In Vitro Live Cell Staining with Y 105

This protocol describes the general procedure for staining live cultured cells with Y 105.

Optimization may be required depending on the cell type and experimental conditions.

Materials:

Procedure:

Y 105 stock solution (1 mM in DMSO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

Live cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

o Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel.

Ensure cells are healthy and actively growing before staining.[1]
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Reagent Preparation: Prepare a working solution of Y 105 by diluting the 1 mM stock
solution in pre-warmed complete cell culture medium. The final concentration should be
optimized, but a starting concentration of 1-5 pM is recommended.

Staining: Remove the existing culture medium from the cells and wash once with pre-
warmed PBS. Add the Y 105 working solution to the cells and incubate for 15-30 minutes at
37°C in a CO:z incubator.

Washing: After incubation, remove the staining solution and wash the cells two to three times
with pre-warmed PBS or complete culture medium to remove any unbound probe.

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the
cells. The cells are now ready for imaging using a fluorescence microscope. Acquire images
using the appropriate excitation and emission filters for Y 105 (e.g., excitation at 488 nm and
emission collection at 500-550 nm).

Protocol 2: Immunofluorescence Staining of Fixed Cells
with Y 105-conjugated Antibodies

This protocol outlines the use of Y 105-conjugated secondary antibodies for indirect
immunofluorescence.

Materials:

Cells cultured on coverslips

PBS, pH 7.4

Fixation solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[2]
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)[2]
Primary antibody (specific to the target of interest)

Y 105-conjugated secondary antibody
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e Antifade mounting medium
Procedure:

o Cell Fixation: Wash cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for
10-15 minutes at room temperature.[2]

o Washing: Wash the fixed cells three times with PBS for 5 minutes each.

o Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5%
Triton X-100 in PBS for 10 minutes.[2]

o Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes
at room temperature to reduce non-specific antibody binding.

e Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its
recommended concentration. Incubate the cells with the primary antibody solution for 1 hour
at room temperature or overnight at 4°C.

e Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes
each.

e Secondary Antibody Incubation: Dilute the Y 105-conjugated secondary antibody in blocking
buffer. Incubate the cells with the secondary antibody solution for 1 hour at room
temperature, protected from light.

e Final Washes: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes
each, protected from light.

e Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

e Imaging: Image the samples using a fluorescence microscope with the appropriate filter set
for Y 105.

Protocol 3: Staining of Tissue Sections with Y 105

This protocol provides a general guideline for staining paraffin-embedded or frozen tissue
sections.
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Materials:

Tissue sections mounted on microscope slides

» Deparaffinization and rehydration solutions (for paraffin-embedded sections)
» Antigen retrieval buffer (if required)

« PBS,pH7.4

o Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% normal serum in PBS)

Y 105 staining solution (direct staining) or primary/Y 105-secondary antibodies (indirect
staining)

e Antifade mounting medium
Procedure:
e Sample Preparation:

o Paraffin-embedded sections: Deparaffinize the sections in xylene and rehydrate through a
graded series of ethanol to water.

o Frozen sections: Bring the slides to room temperature and fix with cold acetone or
methanol if required.

o Antigen Retrieval: If necessary, perform antigen retrieval using a suitable buffer and heating
method (e.g., citrate buffer, pH 6.0, at 95-100°C for 20-30 minutes).

o Permeabilization and Blocking: Permeabilize the tissue sections with Triton X-100 in PBS,
followed by blocking with a suitable blocking buffer for 1 hour.

e Staining:
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o Direct Staining: Incubate the sections with the Y 105 working solution for 1-2 hours at
room temperature.

o Indirect Staining: Incubate with the primary antibody, followed by washes and incubation
with the Y 105-conjugated secondary antibody, as described in Protocol 2.

e Washing: Wash the sections thoroughly with PBS.
o Counterstaining (Optional): A nuclear counterstain such as DAPI can be used.

e Mounting and Imaging: Mount the slides with an antifade mounting medium and image using
a fluorescence microscope.

Visualizations
Experimental Workflow for Immunofluorescence

Sample Preparation Staining Imaging

Primary Antibody Y 105 Secondary Ab Mounting H Fluorescence Microscoy Py H Image Analysis

Click to download full resolution via product page

Caption: General workflow for indirect immunofluorescence using Y 105.

Signaling Pathway Analysis with Y 105

Y 105 can be utilized to visualize the localization or activation of key proteins in a signaling
pathway. For example, in a generic kinase cascade, Y 105-labeled antibodies can be used to
track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway
activation.
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Caption: Visualization of transcription factor translocation with Y 105.
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Applications in Drug Development

The unique properties of Y 105 make it a valuable tool in various stages of drug discovery and
development:

o Target Identification and Validation: Y 105 can be used to confirm the subcellular localization
of a drug target and to visualize changes in its expression or localization in response to
stimuli.

» High-Content Screening (HCS): The brightness and photostability of Y 105 are ideal for
automated imaging and quantification in HCS assays, enabling the screening of large
compound libraries for their effects on cellular phenotypes.

e Mechanism of Action Studies: By labeling specific cellular components, Y 105 can help
elucidate the mechanism of action of a drug candidate by revealing its effects on cellular
morphology, organelle function, or signaling pathways.

e Pharmacodynamics (PD) and Biomarker Analysis: In preclinical studies, Y 105 can be used
to develop PD and biomarker assays to assess target engagement and the biological effects
of a drug in tissue samples.[3]

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or Weak Signal

- Incorrect filter set- Probe
concentration too low-
Insufficient incubation time-

Photobleaching

- Ensure the microscope filters
match the excitation/emission
spectra of Y 105.- Optimize the
probe concentration and
incubation time.- Use an
antifade reagent and minimize

light exposure.

High Background

- Probe concentration too high-
Inadequate washing- Non-

specific antibody binding

- Decrease the probe
concentration.- Increase the
number and duration of wash
steps.- Optimize blocking
conditions and antibody

dilutions.

Phototoxicity (Live Cells)

- High illumination intensity-
Prolonged exposure to

excitation light

- Reduce the laser power or
illumination intensity.- Minimize
the exposure time and the
frequency of image
acquisition.- Use a more

sensitive camera.

For further technical support, please contact our scientific support team.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Y 105 in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173443#y-105-in-fluorescence-microscopy-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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